molecular formula C13H11F2NO2S B5344820 2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B5344820
M. Wt: 283.30 g/mol
InChI Key: OFZBSRNPRMFMQV-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11F2NO2S and a molecular weight of 283.29 g/mol It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, a methyl group at the 3 position of the phenyl ring, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted in acidic or basic media, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include benzenesulfonamides with carboxylic acid or aldehyde groups.

    Reduction Reactions: Products include the corresponding amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets. The sulfonamide group can also play a role in its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluoro-N-phenylbenzenesulfonamide: Similar structure but lacks the methyl group on the phenyl ring.

    2,5-difluoro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but has the methyl group at the 4 position of the phenyl ring.

    2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide: Similar structure but has chlorine atoms instead of fluorine atoms.

Uniqueness

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-difluoro-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-9-3-2-4-11(7-9)16-19(17,18)13-8-10(14)5-6-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBSRNPRMFMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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